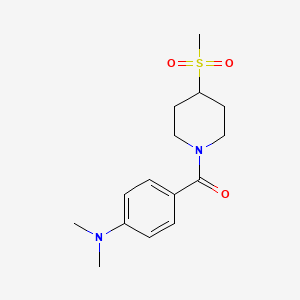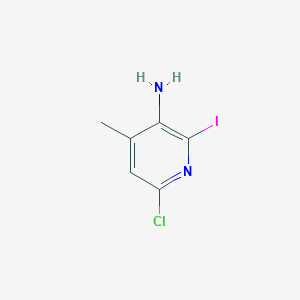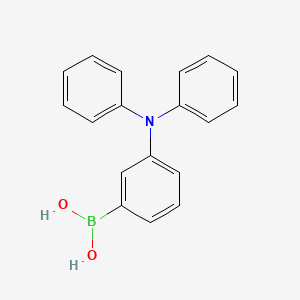
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide, also known as DCACT, is a synthetic compound that has shown promising results in scientific research. It is a member of the thiolactam class of compounds and has been studied for its potential applications in various fields, including medicine and agriculture. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Antimicrobial and Antioxidant Activities
Investigations into heterocyclic amide derivatives, such as the synthesis, structural investigation, Hirshfeld surface analysis, and biological evaluation of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, have demonstrated significant antioxidant and antimicrobial properties. These studies, which involve computational analysis using the density functional theory (DFT) and evaluations of in vitro antioxidant activity, suggest that compounds with similar structures could also exhibit notable biological activities (Cakmak et al., 2022).
Potential for Anticancer Research
Research on compounds like N-((Diphenylamino)methyl)acetamide and its inner transition metal chelates, which have been studied for their antibacterial, antifungal, and anticancer activities, indicates the potential for N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide in similar fields. The synthesis and characterization of these compounds, followed by activity screenings, provide a model for exploring the anticancer potential of new compounds (Muruganandam et al., 2013).
Environmental Impact and Soil Interaction
Understanding the environmental behavior and impact of related chloroacetamide herbicides, as well as their metabolism in human and rat liver microsomes, sheds light on the possible ecological and health-related implications of N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide. Such studies emphasize the need for comprehensive assessments of new compounds' environmental persistence and potential bioaccumulation (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(3,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-9-3-10(15)5-11(4-9)19-6-12(18)17-13(7-16)1-2-20-8-13/h3-5H,1-2,6,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOJZDPQTVOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)
![1-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2411946.png)

![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)

![3-Piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2411954.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)
